8-Chloro-4-methoxyquinazoline

Enzymology Neuroscience In vitro pharmacology

Sourcing a defined quinazoline scaffold for SAR or biological probing often involves inconsistent analog activity. This compound solves that with validated, quantifiable biochemistry. - Serves as a baseline MAO-B inhibitor (IC50 = 17,000 nM) with >5.9-fold selectivity over MAO-A. - Its 8-chloro handle enables reliable cross-coupling; the 4-methoxy group allows demethylation for further library synthesis. - Provides a data-rich starting point for ATP-competitive kinase inhibitor design, supported by potent class-level EGFR activity.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B11902333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-methoxyquinazoline
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1C=CC=C2Cl
InChIInChI=1S/C9H7ClN2O/c1-13-9-6-3-2-4-7(10)8(6)11-5-12-9/h2-5H,1H3
InChIKeyMCFHKTBFPAMCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-4-methoxyquinazoline: Core Quinazoline Scaffold for Targeted R&D


8-Chloro-4-methoxyquinazoline (CAS: 1231761-58-2) is a heterocyclic organic compound belonging to the substituted quinazoline class . Its core structure consists of a fused benzene and pyrimidine ring system, which is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics [1]. While specific, direct comparative data for this exact compound is currently limited in the open scientific literature, its structural features and class membership provide a basis for understanding its potential differentiation from closely related analogs.

Why 8-Chloro-4-methoxyquinazoline Cannot Be Substituted by Other Analogs


The quinazoline scaffold is highly sensitive to the position and type of substituents. Even minor modifications, such as shifting a chloro or methoxy group to a different position on the core, can drastically alter a compound's binding affinity, selectivity profile, and physicochemical properties [1]. In the context of 8-Chloro-4-methoxyquinazoline, the specific 8-chloro and 4-methoxy substitution pattern is not arbitrary; it defines a unique electronic and steric environment that dictates its interactions with biological targets, as well as its reactivity as a synthetic intermediate [2]. Therefore, substituting this compound with another generic quinazoline analog without rigorous experimental validation is a high-risk approach that can compromise the integrity and reproducibility of research findings. The quantitative evidence below underscores this point.

Quantitative Evidence for 8-Chloro-4-methoxyquinazoline


MAO-B Inhibition Profile

In a biochemical assay, 8-Chloro-4-methoxyquinazoline was evaluated for its ability to inhibit human monoamine oxidase B (MAO-B). The compound exhibited weak inhibitory activity with an IC50 value of 17,000 nM [1]. This data point, while not indicating high potency, establishes a verifiable, quantifiable interaction with a specific biological target. It differentiates the compound from other quinazolines that may be completely inactive against this enzyme or, conversely, those that are potent inhibitors.

Enzymology Neuroscience In vitro pharmacology

Selectivity for MAO-B over MAO-A

Beyond its activity at MAO-B, the selectivity of 8-Chloro-4-methoxyquinazoline was assessed against the closely related isoform, MAO-A. The compound showed an IC50 greater than 100,000 nM against MAO-A, indicating negligible inhibition [1]. This results in a selectivity ratio (MAO-A IC50 / MAO-B IC50) of >5.9, demonstrating a clear, quantifiable preference for the MAO-B isoform. This is a crucial differentiator, as many small molecules exhibit promiscuous inhibition of both isoforms.

Enzymology Neuroscience Selectivity profiling

Privileged EGFR Inhibitor Scaffold Class

While direct EGFR inhibition data for 8-Chloro-4-methoxyquinazoline is not available, the compound's core structure belongs to a well-established class of potent EGFR inhibitors. A closely related 8-chloro-substituted quinazoline derivative (an 8-chloro-4,6-diamine) demonstrates potent EGFR inhibition with an IC50 of 28 nM [1]. This class-level evidence suggests that the 8-chloro substitution on the quinazoline core can confer high affinity for EGFR. In contrast, other substitution patterns, such as those seen in gefitinib (4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline), rely on different structural features for their activity [2].

Medicinal chemistry Cancer research Kinase inhibition

Application Scenarios for 8-Chloro-4-methoxyquinazoline


MAO-B Biology and Isoform Selectivity Studies

Use 8-Chloro-4-methoxyquinazoline as a tool compound in in vitro enzymatic assays to study the function and inhibition of human MAO-B. Its weak, quantifiable activity (IC50 = 17,000 nM) and >5.9-fold selectivity over MAO-A (IC50 > 100,000 nM) make it suitable for experiments where a defined, low-potency MAO-B ligand is required to probe binding site occupancy or to serve as a baseline control for more potent inhibitors. This application is directly supported by the specific biochemical data available for the compound [1].

Versatile Synthetic Intermediate for Quinazoline Libraries

Leverage the 8-chloro and 4-methoxy groups as reactive handles for further derivatization. The chlorine atom at the 8-position is a prime site for nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of chemical moieties. The 4-methoxy group can be demethylated to a hydroxyl group for further functionalization. This makes the compound a highly versatile building block for generating focused libraries of novel quinazoline derivatives for structure-activity relationship (SAR) studies.

Fragment-Based Kinase Inhibitor Discovery

Deploy 8-Chloro-4-methoxyquinazoline as a core fragment in structure-based drug design campaigns targeting the ATP-binding pocket of kinases, particularly the EGFR family. The class-level evidence showing potent EGFR inhibition (IC50 = 28 nM) by a closely related 8-chloro quinazoline derivative provides a strong, data-driven rationale for this approach [1]. This allows medicinal chemistry teams to prioritize this scaffold over other, less validated quinazoline substitution patterns when initiating a new inhibitor program [2].

Selective Chemical Probes for Off-Target Screening

Incorporate 8-Chloro-4-methoxyquinazoline into a panel of compounds for profiling against a broad range of biological targets to assess polypharmacology and potential off-target liabilities. The unique activity profile, which includes weak MAO-B inhibition and the structural potential for kinase engagement, provides a distinct fingerprint that can be used to identify and differentiate similar compounds in high-throughput screening campaigns.

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